5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide
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Overview
Description
5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the pyridine ring.
Formation of the Thiazole Ring: This could involve the cyclization of appropriate precursors.
Amidation: Coupling of the thiazole derivative with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to modify the nitro group.
Substitution: Various substituents can be introduced into the pyridine or thiazole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Pyridines/Thiazoles: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Antimicrobial Activity: Investigation of its activity against various microorganisms.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-oxo-1H-pyridine-3-carboxamide: Lacks the thiazole ring.
2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide: Lacks the nitro group.
5-nitro-2-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide: Lacks the propyl group.
Uniqueness
The presence of the nitro group, thiazole ring, and propyl group in 5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
5-nitro-2-oxo-N-(4-propyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-3-7-6-21-12(14-7)15-11(18)9-4-8(16(19)20)5-13-10(9)17/h4-6H,2-3H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGCJYLFIPVIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)C2=CC(=CNC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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